molecular formula C32H36NO4PS B12298207 N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide

N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide

Cat. No.: B12298207
M. Wt: 561.7 g/mol
InChI Key: HTFPPZYPDKBJEA-DILFZRPZSA-N
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Description

N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a diphenylphosphanyl group, dimethoxyphenyl group, and a sulfinamide moiety. These structural elements contribute to its reactivity and functionality in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the diphenylphosphanyl and dimethoxyphenyl intermediates, followed by their coupling with the sulfinamide moiety under controlled conditions. Common reagents used in these reactions include phosphine ligands, methoxybenzene derivatives, and sulfinamide precursors. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the aromatic rings.

Scientific Research Applications

N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide has diverse applications in scientific research, including:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a probe in pharmacological studies.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products.

Mechanism of Action

The mechanism of action of N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The diphenylphosphanyl group, in particular, plays a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide include:

Uniqueness

What sets this compound apart from similar compounds is its combination of a diphenylphosphanyl group with a sulfinamide moiety. This unique structural arrangement enhances its reactivity and functionality, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C32H36NO4PS

Molecular Weight

561.7 g/mol

IUPAC Name

N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C32H36NO4PS/c1-32(2,3)39(34)33-31(23-17-19-24(35-4)20-18-23)27-21-28(36-5)29(37-6)22-30(27)38(25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-22,31,33H,1-6H3/t31-,39?/m0/s1

InChI Key

HTFPPZYPDKBJEA-DILFZRPZSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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